molecular formula C17H16N4O4 B5298933 (3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid

(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid

Cat. No.: B5298933
M. Wt: 340.33 g/mol
InChI Key: FLTYCMFHCIAJAI-SUMWQHHRSA-N
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Description

(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzoyl group, and a pyrrolo[3,4-c]pyrrole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the introduction of the benzoyl group, and the attachment of the imidazole ring. Common synthetic routes may include:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Benzoyl Group: This can be achieved through acylation reactions using benzoyl chloride or similar reagents.

    Attachment of the Imidazole Ring: This step may involve nucleophilic substitution reactions using imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The benzoyl group may interact with hydrophobic regions of proteins, while the pyrrolo[3,4-c]pyrrole core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid is unique due to its complex structure, which allows for diverse interactions with biological molecules. Its combination of an imidazole ring, benzoyl group, and pyrrolo[3,4-c]pyrrole core sets it apart from simpler compounds, providing a versatile platform for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-14-13-7-21(9-17(13,8-19-14)16(24)25)15(23)11-1-3-12(4-2-11)20-6-5-18-10-20/h1-6,10,13H,7-9H2,(H,19,22)(H,24,25)/t13-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTYCMFHCIAJAI-SUMWQHHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NCC2(CN1C(=O)C3=CC=C(C=C3)N4C=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C(=O)NC[C@]2(CN1C(=O)C3=CC=C(C=C3)N4C=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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